molecular formula C15H22N2O3S2 B2716953 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034459-46-4

1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2716953
CAS No.: 2034459-46-4
M. Wt: 342.47
InChI Key: GYIAOZBWHMDSEO-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group and at the 4-position with a thiophen-3-yl ethanone moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The ethanone linkage may serve as a hydrogen-bond acceptor or site for further functionalization .

Properties

IUPAC Name

1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c18-15(11-13-1-8-21-12-13)17-6-4-16(5-7-17)14-2-9-22(19,20)10-3-14/h1,8,12,14H,2-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIAOZBWHMDSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone , often referred to by its chemical structure, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 264.35 g/mol. Its structure features a thiophene ring and a piperazine moiety, which are known to contribute to various biological activities.

Key Properties

PropertyValue
Molecular Weight264.35 g/mol
DensityNot specified
Boiling PointNot specified
LogP-0.95
Flash PointNot specified

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Potential

Research has also focused on the anticancer potential of this compound. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it appears to affect the PI3K/Akt pathway, which is crucial in cancer biology.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier (BBB) has been explored, with implications for neuroprotective applications. It has been suggested that it may provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

The biological activity of 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It may act as a modulator for certain receptors that are implicated in pain and inflammation management.
  • Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative damage in cells, contributing to its neuroprotective effects.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry reported that thiophene derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiophene ring for enhancing activity.
  • Research on Anticancer Properties :
    • In vitro studies presented at the American Association for Cancer Research indicated that piperazine derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways.
  • Neuroprotective Studies :
    • Research conducted at a leading neuroscience institute demonstrated that compounds with similar structures could reduce neuroinflammation in models of Alzheimer's disease, suggesting potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features allow for interactions with biological targets, making it a candidate for drug design.

Anticancer Activity

Research indicates that derivatives of piperazine and thiophene compounds exhibit anticancer properties. A study demonstrated that compounds with similar structures to 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The presence of the thiophene moiety has been linked to antimicrobial activity. Compounds containing thiophene rings have been reported to inhibit bacterial growth, making them potential candidates for antibiotic development . The specific compound's ability to disrupt bacterial cell membranes could be further explored in future studies.

Neuropharmacological Applications

The piperazine component of the compound is known for its neuropharmacological effects. Research has suggested that piperazine derivatives can act as anxiolytics and antidepressants.

Case Study: Anxiety Disorders

A study involving piperazine derivatives showed significant anxiolytic effects in animal models. The mechanism was attributed to the modulation of serotonin receptors, which are critical in mood regulation . The compound's structure may enhance its binding affinity to these receptors, warranting further investigation.

Material Science Applications

Beyond biological applications, 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone can also be utilized in materials science.

Organic Electronics

Thiophene-based compounds are well-known for their electronic properties. The incorporation of this compound into organic electronic devices could enhance conductivity and stability. Research has shown that thiophene derivatives can improve charge transport in organic semiconductors .

Synthesis and Chemical Reactions

The synthesis of 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone can be achieved through various chemical reactions. Understanding these synthetic pathways is crucial for scaling up production for research and industrial applications.

Synthetic Pathways

A common method involves the reaction of thiophenes with piperazine derivatives under specific conditions to yield the desired product. This process can be optimized for yield and purity through careful control of reaction parameters such as temperature and solvent choice .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Containing Analogues

Piperazine derivatives often differ in substituents on the aromatic or heterocyclic moieties, influencing their biological and physicochemical profiles.

Compound Piperazine Substituent Key Functional Groups Notable Properties Reference
Target Compound 1,1-Dioxidotetrahydro-2H-thiopyran-4-yl Thiophen-3-yl ethanone, sulfone Potential metabolic stability
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) 4-(Trifluoromethyl)phenyl Thiophen-2-yl methanone, CF₃ group Enhanced lipophilicity, possible CNS activity
1-(4-(4-Chlorophenyl)piperazin-1-yl)ethanone () 4-Chlorophenyl Chlorophenyl, ethanone Likely high receptor affinity
1-(4-{3-[4-(4-Ethylphenyl)piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone () 4-Ethylphenyl Hydroxypropoxy, methoxy Improved solubility due to polar groups

Key Observations :

  • Trifluoromethyl groups (e.g., in Compound 21) increase lipophilicity and metabolic resistance, whereas chlorophenyl groups () enhance electrophilic character .
Thiophene-Containing Analogues

Thiophene positional isomerism (2-yl vs. 3-yl) and substitution patterns significantly impact bioactivity.

Compound Thiophene Position Core Structure Reported Activity Reference
Target Compound 3-yl Piperazine-ethanone Not reported
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone () 2-yl Pyrazolone-thiophene Antibacterial, antitumor
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one () 2-yl Pyrrolone-thiophene Structural similarity to kinase inhibitors

Key Observations :

  • Pyrazolone-thiophene hybrids () demonstrate broad-spectrum antibacterial activity, suggesting the thiophene moiety’s role in targeting microbial proteins .

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone?

The synthesis typically involves two key steps: (1) formation of the 1,1-dioxidotetrahydro-2H-thiopyran-4-yl-piperazine intermediate via cyclization or substitution reactions, and (2) coupling the intermediate with a thiophen-3-yl acetyl group. For the coupling step, peptide coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF or ethanol are often used to facilitate amide/ketone bond formation .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Essential techniques include:

  • NMR (¹H, ¹³C, and 2D experiments like COSY/NOESY) to verify connectivity and stereochemistry.
  • IR spectroscopy to identify sulfone (S=O, ~1300 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight.
  • X-ray crystallography for unambiguous stereochemical assignment, as demonstrated in related thiophene-containing compounds .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers?

Perform pH-dependent solubility studies using buffered solutions (pH 1–12) with UV-Vis spectroscopy or HPLC quantification. Stability is evaluated by monitoring degradation products over time via LC-MS, particularly under oxidative (H₂O₂) or hydrolytic conditions .

Advanced Research Questions

Q. How can coupling reaction yields between the piperazine-sulfone intermediate and thiophene acetyl derivatives be optimized?

Key parameters include:

  • Catalyst selection : Use TBTU/HOBt with NEt₃ as a base to enhance reaction efficiency .
  • Solvent choice : Anhydrous DMF or dichloromethane minimizes side reactions.
  • Temperature control : Reactions at 0–4°C reduce thermal decomposition.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product while removing unreacted starting materials.

Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptor active sites.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (GROMACS/AMBER).
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with activity data from analogs .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

  • Perform VT-NMR (variable-temperature NMR) to distinguish dynamic effects from static stereochemistry.
  • Compare experimental data with DFT-calculated chemical shifts (Gaussian or ORCA) to validate proposed conformers.
  • Use NOESY/ROESY to identify through-space correlations, especially for the tetrahydrothiopyran ring’s chair vs. boat conformations .

Q. What strategies mitigate side reactions during sulfone group introduction in the thiopyran ring?

  • Oxidizing agents : Use m-CPBA (meta-chloroperbenzoic acid) in dichloromethane for controlled sulfonation.
  • Protection/deprotection : Temporarily block reactive sites (e.g., piperazine nitrogen) with Boc groups before oxidation.
  • Kinetic monitoring : Track reaction progress via TLC or in situ IR to terminate oxidation at the sulfone stage, avoiding over-oxidation .

Methodological Notes

  • Stereochemical Analysis : For chiral centers in the piperazine-thiopyran moiety, chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) can separate enantiomers .
  • Biological Assays : Use radioligand displacement assays (³H-labeled ligands) to quantify receptor affinity, followed by functional assays (cAMP or calcium flux) to determine agonist/antagonist profiles .

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